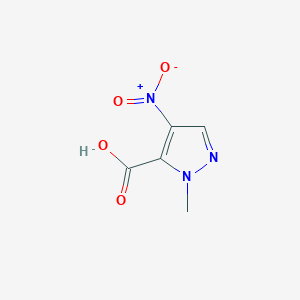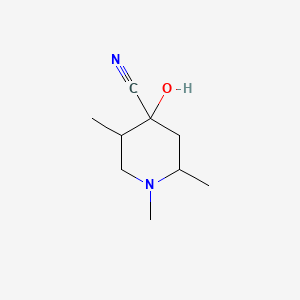
(4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol (HMPO) is an important organic compound that has become increasingly popular in scientific research due to its versatile applications. HMPO is a derivative of pyridine, which is a six-membered ring heterocyclic compound containing a nitrogen atom. HMPO is a colorless liquid that is soluble in water, ethanol, and other polar solvents. It is also highly reactive and has a variety of uses in research, pharmaceuticals, and other industrial applications.
Aplicaciones Científicas De Investigación
Oxazolidinones and Antimicrobial Research
Oxazolidinones, a novel class of synthetic antimicrobial agents, exhibit a unique mechanism of protein synthesis inhibition and show activity against significant human pathogens, including resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. Linezolid, a member of this class, demonstrates favorable pharmacokinetics and is under investigation for treating resistant gram-positive infections (Diekema & Jones, 2000).
Biofuel and Renewable Energy
The conversion of bio-ethanol to hydrocarbons via dehydration and other reactions suggests the role of alcohol derivatives in sustainable energy production. Zeolites catalyze the conversion of methanol or ethanol to gasoline-range hydrocarbons, indicating the potential of similar compounds in biomass-to-energy transformations (Varbanov et al., 2014).
Organic Synthesis and Industrial Applications
Oxazines and related compounds, synthesized via dehydration of dihydroxy oxazines from nitrosopentenones, serve as intermediates in various synthetic pathways. Their applications as chiral synthons in organic synthesis highlight the versatility of oxazolidin-derivatives in chemical manufacturing (Sainsbury, 1991).
Chemical Marker for Insulating Materials
Methanol has been studied as a marker for assessing the condition of solid insulation in power transformers, indicating the broader utility of methanol derivatives in monitoring and diagnosing the degradation of insulating materials (Jalbert et al., 2019).
Environmental Monitoring and Atmospheric Chemistry
Methanol plays a significant role in atmospheric chemistry as a volatile organic compound. Understanding its sources, sinks, and role in the atmosphere could extend to derivatives for studying environmental impacts and processes (Wohlfahrt et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of the compound (2-(Pyridin-3-yl)oxazolidine-4,4-diyl)dimethanol, also known as (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol, is Cerium (III) ions . Cerium is a rare earth metal element and the most abundant member of the lanthanide series .
Mode of Action
The compound interacts with Cerium (III) ions in a highly sensitive and selective manner . The geometry of the compound and its coordination of Cerium (III) was proven by using density functional theory (DFT) calculations . The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap was decreased when the compound forms a complex with Cerium (III), indicating a change in the electronic structure .
Biochemical Pathways
The compound is used as a fluorescent probe for the detection of Cerium (III) ions
Pharmacokinetics
The compound exhibits high sensitivity and selectivity towards an aqueous solution of Cerium (III) over various metal ions under biologically relevant conditions . The limit of detection (LOD) was reported as 54.0 nM . .
Result of Action
The result of the compound’s action is the formation of a complex with Cerium (III) ions, which can be detected due to the change in the fluorescent properties of the compound . This allows for high sensitivity and selectivity detection of Cerium (III) ions .
Action Environment
The compound is effective in an aqueous solution under biologically relevant conditions (100.0 mM HEPES buffer pH 7.4) . Environmental factors such as pH and the presence of other metal ions can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
[4-(hydroxymethyl)-2-pyridin-3-yl-1,3-oxazolidin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-5-10(6-14)7-15-9(12-10)8-2-1-3-11-4-8/h1-4,9,12-14H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIFKGWBTWJXQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(O1)C2=CN=CC=C2)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349454 |
Source


|
| Record name | (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312620-99-8 |
Source


|
| Record name | (4-Hydroxymethyl-2-pyridin-3-yl-oxazolidin-4-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














